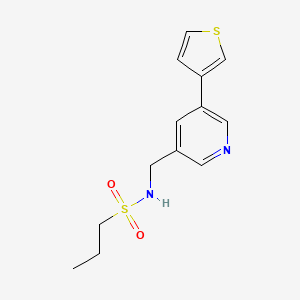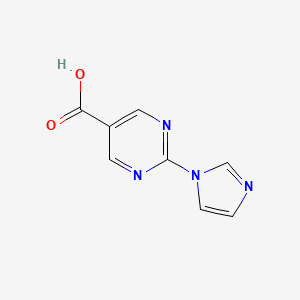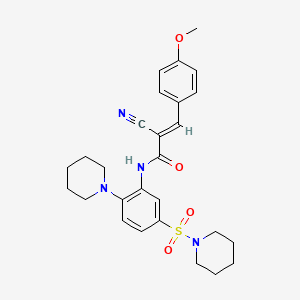
4-(1H-1,2,3-triazol-4-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-1,2,3-triazol-4-yl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a 1H-1,2,3-triazole ring at the para position
作用機序
Target of Action
The primary targets of 4-(1H-1,2,3-triazol-4-yl)benzoic acid are cancer cells, specifically MCF-7 and HCT-116 cancer cell lines . The compound exhibits potent inhibitory activities against these cell lines .
Mode of Action
This compound interacts with its targets by inhibiting the proliferation of cancer cells . It induces apoptosis, a process of programmed cell death, in MCF-7 cancer cells . This leads to a decrease in the number of cancer cells, thereby inhibiting the growth of the cancer.
Biochemical Pathways
It’s known that the compound induces apoptosis in cancer cells . Apoptosis is a complex biochemical pathway involving various proteins and enzymes that lead to the self-destruction of the cell.
Result of Action
The result of the action of this compound is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the reduction of the tumor size.
生化学分析
Biochemical Properties
In biochemical reactions, 4-(1H-1,2,3-triazol-4-yl)benzoic acid interacts with various enzymes and proteins . These interactions are crucial for its biological activity. For instance, it has been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to have potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity . Specific information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are crucial for its biological activity . Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-triazol-4-yl)benzoic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” One common method involves the reaction of 4-ethynylbenzoic acid with sodium azide in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
化学反応の分析
Types of Reactions
4-(1H-1,2,3-triazol-4-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of 4-(1H-1,2,3-triazol-4-yl)benzyl alcohol.
Substitution: Formation of halogenated triazole derivatives.
科学的研究の応用
4-(1H-1,2,3-triazol-4-yl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties and as a scaffold for drug design.
Industry: Utilized in the development of new materials with specific properties.
類似化合物との比較
Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
- 4-(1H-1,2,4-triazol-3-yl)benzoic acid
- 4-(1H-1,2,3-triazol-1-yl)benzoic acid
Uniqueness
4-(1H-1,2,3-triazol-4-yl)benzoic acid is unique due to the position of the triazole ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets and its overall efficacy in various applications .
特性
IUPAC Name |
4-(2H-triazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHVMBUQARDKEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256164-21-2 |
Source


|
| Record name | 4-(1H-1,2,3-triazol-4-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3Ar,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2691394.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2691396.png)


![4-{2-[(2-Fluorobenzyl)sulfanyl]ethoxy}-3-methoxybenzaldehyde](/img/structure/B2691406.png)

![1-(2,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethanone](/img/structure/B2691408.png)

![N-[(2,3-DIMETHOXYPHENYL)METHYL]-2-{[4-(3,4-DIMETHYLPHENYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B2691410.png)



